
Stearic acid 2-amino-2-methyl-1-propanol complex
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stearic acid 2-amino-2-methyl-1-propanol complex is a compound formed by the reaction of stearic acid with 2-amino-2-methylpropanol. Stearic acid is a long-chain fatty acid commonly found in animal and plant fats, while 2-amino-2-methylpropanol is an organic compound used in various chemical applications. The combination of these two compounds results in a salt that has unique properties and applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of stearic acid, 2-amino-2-methylpropanol salt typically involves the neutralization reaction between stearic acid and 2-amino-2-methylpropanol. The reaction is carried out by mixing equimolar amounts of stearic acid and 2-amino-2-methylpropanol in a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is then stirred until the salt precipitates out, which is then filtered and dried.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and mixing to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions: Stearic acid 2-amino-2-methyl-1-propanol complex can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the salt into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
Stearic acid 2-amino-2-methyl-1-propanol complex has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a stabilizer in certain chemical formulations.
Biology: The compound is studied for its potential effects on biological membranes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of cosmetics, lubricants, and other industrial products due to its unique properties.
作用机制
The mechanism by which stearic acid, 2-amino-2-methylpropanol salt exerts its effects involves interactions with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity. These interactions can influence various cellular pathways and processes, contributing to its observed effects .
相似化合物的比较
Stearic Acid: A long-chain fatty acid with similar properties but lacking the amino group.
2-Amino-2-Methylpropanol: An organic compound with similar chemical reactivity but without the long fatty acid chain.
Other Fatty Acid Salts: Compounds like palmitic acid, 2-amino-2-methylpropanol salt, which have similar structures but different chain lengths.
Uniqueness: Stearic acid 2-amino-2-methyl-1-propanol complex is unique due to its combination of a long fatty acid chain and an amino alcohol. This combination imparts distinct physicochemical properties, making it suitable for specific applications in various fields .
属性
CAS 编号 |
68951-62-2 |
|---|---|
分子式 |
C22H47NO3 |
分子量 |
373.6 g/mol |
IUPAC 名称 |
2-amino-2-methylpropan-1-ol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4(2,5)3-6/h2-17H2,1H3,(H,19,20);6H,3,5H2,1-2H3 |
InChI 键 |
UEJPMIPIBSXRNL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(CO)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

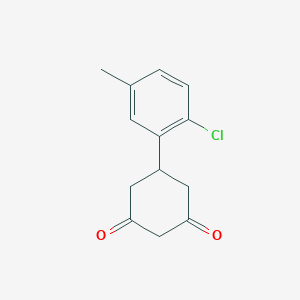
![Methyl 7-[acetyl(4-hydroxynonyl)amino]heptanoate](/img/structure/B8593592.png)

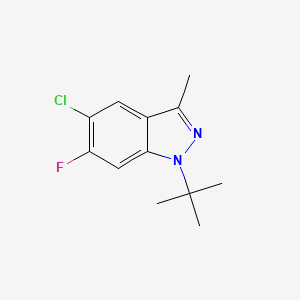
![4-Chloro-6-methoxy-[1,5]naphthyridine-3-carboxylic acid](/img/structure/B8593611.png)
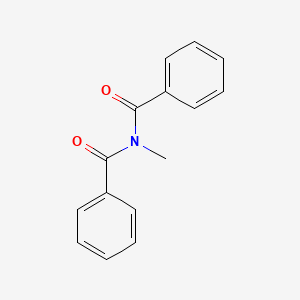
![N-[1-(4-iodophenyl)ethyl]cyclopropanamine](/img/structure/B8593627.png)
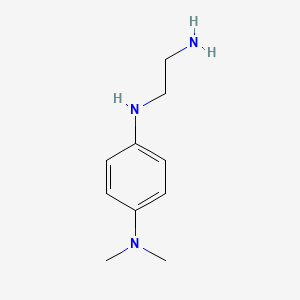
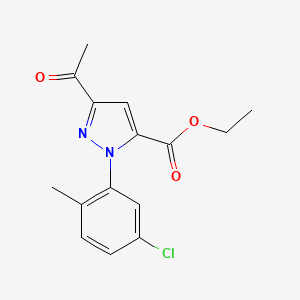

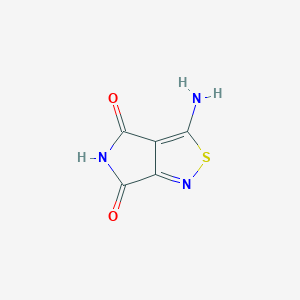
![6-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8593671.png)
![1-bromo-4-[2-(cyclopropylmethoxy)ethyl]Benzene](/img/structure/B8593681.png)
